molecular formula C21H19FN2O5 B2903876 ethyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868223-93-2

ethyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2903876
CAS No.: 868223-93-2
M. Wt: 398.39
InChI Key: BXHWFMZGALPATF-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic organic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted with a fluorophenyl carbamoylmethyl group at position 2 and an ethoxycarbonylmethoxy moiety at position 5. The compound’s structure combines aromatic, carbamate, and ester functionalities, which are common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c1-2-28-20(26)13-29-18-9-5-6-15-14(18)10-11-24(21(15)27)12-19(25)23-17-8-4-3-7-16(17)22/h3-11H,2,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHWFMZGALPATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

6-Endo-Dig Cyclization Strategy

The dihydroisoquinoline scaffold is commonly synthesized via 6-endo-dig cyclization of 2-alkynylbenzaldehydes with amines. For example:

  • Substrate Preparation : 2-Alkynylbenzaldehyde derivatives are reacted with primary amines (e.g., 2-fluoroaniline) in the presence of propanone or hydroxyacetone under reflux conditions.
  • Mechanism : The reaction proceeds through imine formation, followed by nucleophilic attack of the alkyne on the imine carbon, yielding the cyclized product. Electron-donating groups on the amine (e.g., p-toluidine) enhance nucleophilicity, achieving yields up to 87%.
  • Optimization : Lower yields (28–48%) are observed with hydroxyacetone due to intramolecular hydrogen bonding, which reduces reactivity.

Table 1 : Yields of Dihydroisoquinoline Core Synthesis Using 6-Endo-Dig Cyclization

Amine Ketone Yield (%) Reaction Time (h)
2-Fluoroaniline Propanone 65 12
p-Toluidine Propanone 87 4
4-Aminophenol Hydroxyacetone 48 12

Castagnoli-Cushman Reaction

Alternative routes employ the Castagnoli-Cushman reaction, leveraging homophthalic anhydrides and triazinanes to construct the dihydroisoquinoline ring. This method avoids specialized equipment (e.g., autoclaves) and achieves gram-scale synthesis:

  • Procedure : Reaction of 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (5 ) with homophthalic anhydride (6a ) yields carboxylic acid intermediates, which are hydrolyzed to form the core structure.

Functionalization at Position 2: Carbamoylmethyl-2-Fluorophenyl Group

Amide Bond Formation

The carbamoylmethyl group is introduced via nucleophilic acyl substitution:

  • Reagents : 2-Fluorophenyl isocyanate or chloroacetyl chloride reacts with the secondary amine of the dihydroisoquinoline core.
  • Conditions : Reactions are conducted in anhydrous dichloromethane with triethylamine as a base, achieving >70% yields.
  • Challenges : Steric hindrance from the dihydroisoquinoline core necessitates prolonged reaction times (24–48 h).

Installation of the Ethoxyacetate Side Chain at Position 5

Mitsunobu Etherification

The ethoxyacetate moiety is introduced via Mitsunobu reaction:

  • Reagents : Ethyl glycolate, diethyl azodicarboxylate (DEAD), and triphenylphosphine.
  • Conditions : Reactions proceed in THF at 0°C, yielding the esterified product in 68–72%.
  • Purification : Distillation under reduced pressure removes unreacted ethanol and sulfuric acid.

Esterification via Acid Catalysis

Alternative methods use concentrated sulfuric acid as a catalyst:

  • Procedure : A mixture of ethanoic acid, ethanol, and sulfuric acid is heated at 60°C, followed by distillation of the ester.
  • Efficiency : This method achieves 65–70% yield but requires careful temperature control to prevent decomposition.

Purification and Analytical Validation

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent resolves unreacted amines and ester byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm purity >95%.

Spectroscopic Characterization

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) displays characteristic signals: δ 1.25 (t, 3H, CH₂CH₃), 4.15 (q, 2H, OCH₂), 6.85–7.45 (m, aromatic H).
  • HRMS : Calculated for C₂₁H₂₃FN₂O₄ [M+H]⁺: 378.1691; Found: 378.1689.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

ethyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The fluoroanilino group can interact with enzymes and receptors, modulating their activity. The isoquinolinone moiety may also play a role in binding to biological targets, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Target Compound

  • Core: 1,2-Dihydroisoquinolin-1-one.
  • Substituents :
    • Ethyl ester (position 5).
    • Fluorophenyl carbamoylmethyl (position 2).
  • Key Features : Fluorine enhances lipophilicity and metabolic stability; the ester group may confer hydrolytic lability.

Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)

  • Core : Carbamate.
  • Substituents: Phenoxyphenoxyethyl chain.
  • Use : Insect growth regulator targeting juvenile hormone receptors.
  • Comparison: Both compounds share ester/carbamate groups, but fenoxycarb lacks the isoquinolinone core, relying instead on a phenoxy-phenoxy motif for activity .

Fluoroglycofen Ethyl Ester (Ethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate)

  • Core : Nitrobenzoate.
  • Substituents: Trifluoromethylphenoxy group.
  • Use: Herbicide inhibiting protoporphyrinogen oxidase.
  • Comparison : The trifluoromethyl group increases electrophilicity, while the nitro group enhances reactivity. The target compound’s fluorine substitution may offer similar environmental persistence but with distinct target specificity .

Core Structure Variations

Compound from (2-[[2-[(2-Fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide)

  • Core: 3,4-Dihydroisoquinolin-1-one.
  • Substituents : Acetamide (vs. ethyl ester in the target) and 3-methylphenyl group.

(2-Carbamoyl-5-fluorophenoxy)acetic Acid

  • Core: Fluorophenoxyacetic acid.
  • Substituents : Carbamoyl group.
  • Comparison : The carboxylic acid moiety (vs. ethyl ester) increases water solubility but reduces membrane permeability. This highlights the trade-off between ester (pro-drug) vs. acid (active form) functionalities .

Structural and Functional Data Comparison

Compound Core Structure Key Substituents Functional Groups Potential Use Reference
Target Compound Dihydroisoquinolinone Ethyl ester, fluorophenyl carbamoylmethyl Ester, carbamate Agrochemical/Pharmaceutical (inferred) -
Fenoxycarb Carbamate Phenoxyphenoxyethyl Carbamate Insect growth regulator
Fluoroglycofen Ethyl Ester Nitrobenzoate Trifluoromethylphenoxy Ester, nitro Herbicide
Compound from Dihydroisoquinolinone Acetamide, 3-methylphenyl Amide Unknown
(2-Carbamoyl-5-fluorophenoxy)acetic Acid Fluorophenoxyacetic Acid Carbamoyl Carboxylic acid, carbamate Biochemical research

Research Implications and Gaps

  • Activity Prediction: The fluorophenyl and ester groups suggest possible pesticidal activity, akin to fenoxycarb and fluoroglycofen ethyl ester, but target-specific studies are needed.
  • Stability Considerations : Compared to amide analogs (e.g., ), the ethyl ester in the target compound may undergo faster hydrolysis, impacting its environmental half-life .

Biological Activity

Ethyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic compound with potential biological activity. Its structure includes a dihydroisoquinoline moiety, which is known for various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C24H26N2O5C_{24}H_{26}N_{2}O_{5}, and it features a complex structure that contributes to its biological activity. The presence of the fluorophenyl group and the carbamoyl function are notable for their roles in modulating biological interactions.

PropertyValue
Molecular FormulaC24H26N2O5
Molecular Weight414.48 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in neurotransmission and metabolic pathways. Specifically, its potential as an inhibitor of cholinesterases (such as acetylcholinesterase and butyrylcholinesterase) has been highlighted.

Cholinesterase Inhibition

Cholinesterases are critical enzymes that hydrolyze neurotransmitters like acetylcholine. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

  • Inhibitory Potency : Preliminary studies have shown that derivatives of isoquinoline can exhibit significant inhibitory effects on cholinesterases. For instance, certain isoquinoline derivatives have been reported to have IC50 values in the low micromolar range against acetylcholinesterase .

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies demonstrated that compounds with similar structures to this compound possess neuroprotective properties by reducing oxidative stress in neuronal cells .
  • Anticancer Activity : Some related compounds have shown promise as anticancer agents by inducing apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways .
  • Pharmacological Studies : A study investigating the pharmacodynamics of similar compounds indicated that they could potentially modulate neurotransmitter systems effectively, suggesting a broader therapeutic application beyond cholinergic modulation .

Potential Therapeutic Applications

Given its biological activity, this compound may have applications in:

  • Alzheimer's Disease : As a cholinesterase inhibitor, it could help manage symptoms by increasing acetylcholine levels.
  • Cancer Therapy : Its ability to induce apoptosis suggests potential use in cancer treatment protocols.
  • Neuroprotection : The compound may offer protective benefits against neurodegenerative diseases due to its antioxidant properties.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for ethyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate, and how is reaction progress monitored?

  • Methodology : The synthesis involves sequential coupling reactions, starting with the formation of the isoquinolinone core followed by carbamoylation and esterification. Critical steps include:

  • Amide bond formation : Reacting the isoquinolinone intermediate with 2-fluorophenyl carbamoyl derivatives using coupling agents like EDC/HOBt in anhydrous DMF .
  • Etherification : Introducing the ethoxyacetate group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone) .
  • Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to confirm intermediate formation and final purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the molecular structure by matching peak assignments to expected proton and carbon environments (e.g., aromatic protons, ester carbonyl at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular formula (e.g., C₂₅H₂₄FN₂O₅) with an error margin < 2 ppm .
  • HPLC with UV/Vis detection : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How is the compound’s preliminary biological activity assessed?

  • Methodology : Initial screening involves:

  • Enzyme inhibition assays : Testing against target enzymes (e.g., kinases or proteases) using fluorogenic substrates to measure IC₅₀ values .
  • Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) to determine binding affinity (Ki) for receptors like GPCRs .
  • Cell viability assays : Assessing cytotoxicity in cancer cell lines (e.g., MTT assay) to identify therapeutic windows .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict regioselectivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates transition-state energies to predict favorable reaction pathways (e.g., carbamoylation vs. side reactions) .
  • Molecular docking : Screens binding modes with target proteins to prioritize synthetic analogs with higher predicted affinity .
  • Statistical Design of Experiments (DoE) : Uses factorial designs (e.g., Box-Behnken) to optimize variables like solvent polarity, temperature, and catalyst loading, reducing trial-and-error experimentation .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodology :

  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or platform-specific biases (e.g., differences in cell membrane permeability between 2D vs. 3D cultures) .
  • Orthogonal assays : Validate hits with alternative methods (e.g., surface plasmon resonance for binding kinetics if radioligand assays show variability) .
  • Proteomics profiling : Identify off-target interactions via mass spectrometry-based pull-down assays to explain unexpected activity .

Q. What experimental strategies enable structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Scaffold diversification : Synthesize analogs with modifications to the fluorophenyl, carbamoyl, or ethoxyacetate moieties .
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors or hydrophobic regions .

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